1-methyl-9H-pyrido[3,4-b]indole-3-carboxylic acid
Overview
Description
1-methyl-9H-pyrido[3,4-b]indole-3-carboxylic acid is a natural product found in Chimarrhis turbinata with data available.
Scientific Research Applications
Antidiabetic Agent Synthesis
1-Methyl-9H-pyrido[3,4-b]indole-3-carboxylic acid derivatives have been synthesized and evaluated for antidiabetic properties. Specifically, derivatives like DM3, DM4, and DM5 showed potent antidiabetic activity in streptozotocin-induced diabetic rats, suggesting potential therapeutic applications (Choudhary et al., 2011).
Analytical Methodology in Food Studies
This compound has been implicated in studies analyzing the formation of mutagenic substances in thermally processed meats, with methods like LC-MS and LC-MS/MS being employed for detection and quantification (Crotti et al., 2010). Additionally, it has been identified in various meat samples using methodologies like supercritical fluid extraction and capillary electrophoresis with fluorescence detection (de Andrés et al., 2010).
Presence in Cigarette Smoke
Research has identified 1-methyl-9H-pyrido[3,4-b]indole (harman) in the mainstream smoke of cigarettes, classifying it as a biologically active agent in tobacco smoke (Smith et al., 2004). This association highlights its relevance in public health and tobacco research.
Role in Food-Derived Carcinogens
Studies have synthesized and characterized compounds like N-acetoxy-N-(1-methyl-5H-pyrido[4,5-b]indol-3-yl)acetamide to understand the chemistry of food-derived carcinogens (Rajagopal et al., 2003). This research is crucial in comprehending the mechanisms of carcinogenesis from certain foods.
Corrosion Inhibition Studies
Investigations into the role of 1-methyl-9H-pyrido[3,4-b]indole as a corrosion inhibitor for steel in hydrochloric acid have been conducted, offering insights into its potential industrial applications (Lebrini et al., 2010).
Cyanobacterial Exometabolite Research
This compound has been evaluated for its antialgal activity, particularly in the context of cyanobacterial exometabolites, offering potential ecological or environmental applications (Volk, 2006).
Properties
IUPAC Name |
1-methyl-9H-pyrido[3,4-b]indole-3-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10N2O2/c1-7-12-9(6-11(14-7)13(16)17)8-4-2-3-5-10(8)15-12/h2-6,15H,1H3,(H,16,17) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MFEZJNMQTQMDRQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC(=N1)C(=O)O)C3=CC=CC=C3N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30176868 | |
Record name | 1-Methyl-beta-carboline-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30176868 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
226.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
22329-38-0 | |
Record name | 1-Methyl-beta-carboline-3-carboxylic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022329380 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1-Methyl-beta-carboline-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30176868 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: Where has harman-3-carboxylic acid been recently discovered in nature?
A1: Recent research has identified harman-3-carboxylic acid in the leaves of Strychnos peckii [], a plant species known for its use in curare poisons in the Amazon rainforest. This is the first report of this compound within the Loganiaceae family. Harman-3-carboxylic acid was also found in Chimarrhis turbinata, along with other glucoalkaloids. []
Q2: What analytical techniques were used to isolate and characterize harman-3-carboxylic acid in Strychnos peckii?
A2: Researchers utilized an untargeted high-performance liquid chromatography coupled with mass spectrometry (HPLC-MS) analysis to initially detect harman-3-carboxylic acid in the leaf aqueous extract of Strychnos peckii. [] This approach proved effective in identifying this previously unreported compound within the plant. Isolation of harman-3-carboxylic acid was then achieved through various modern chromatographic techniques. Finally, its structure was confirmed by combining data from Nuclear Magnetic Resonance (NMR) spectroscopy and mass spectrometry (MS). []
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